N-[(4-chlorophenyl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
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Overview
Description
N-[(4-chlorophenyl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a nitrogen-containing heterocyclic compound. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. Its unique structure, which includes a triazoloquinazoline core, makes it a promising candidate for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with the formation of a triazole ring, followed by the introduction of the quinazoline moiety. The final step often involves the attachment of the 4-chlorophenyl and pyridinyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly as an HER2 inhibitor.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine involves its interaction with specific molecular targets. For instance, as an HER2 inhibitor, it binds to the HER2 receptor, blocking its activity and thereby inhibiting the growth of cancer cells . The pathways involved include the inhibition of downstream signaling cascades that promote cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
- N-[(4-bromophenyl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
- N-[(4-fluorophenyl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities. For example, the presence of the 4-chlorophenyl group may enhance its binding affinity to certain molecular targets compared to its brominated or fluorinated analogs.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN6/c22-16-7-5-14(6-8-16)13-24-21-25-18-4-2-1-3-17(18)20-26-19(27-28(20)21)15-9-11-23-12-10-15/h1-12H,13H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGLDPRUGMDXDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C(=N2)NCC4=CC=C(C=C4)Cl)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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